molecular formula C14H14O2 B12705192 1-Naphthylmethyl propionate CAS No. 13098-90-3

1-Naphthylmethyl propionate

Cat. No.: B12705192
CAS No.: 13098-90-3
M. Wt: 214.26 g/mol
InChI Key: XTWNWFAPWQBZRT-UHFFFAOYSA-N
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Description

1-Naphthylmethyl propionate (CAS 3121-71-9), also termed propionic acid 1-naphthyl ester, is an aromatic ester with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol . Structurally, it consists of a propionate group esterified to a 1-naphthylmethyl moiety (a naphthalene derivative with a methyl group at the first position). It exists as a clear light yellow liquid or white crystalline solid, with safety precautions emphasizing avoidance of skin/eye contact (S24/25) .

Properties

CAS No.

13098-90-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

naphthalen-1-ylmethyl propanoate

InChI

InChI=1S/C14H14O2/c1-2-14(15)16-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3

InChI Key

XTWNWFAPWQBZRT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

1-Naphthylmethyl propionate can be synthesized through several methods. One common synthetic route involves the esterification of 1-naphthylmethanol with propionic acid in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions can be optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

1-Naphthylmethyl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthylmethyl propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 1-naphthylmethanol and propanol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the naphthyl ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives, while halogenation with bromine or chlorine produces halogenated naphthylmethyl propionates.

Scientific Research Applications

1-Naphthylmethyl propionate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity and stability make it a valuable intermediate in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and kinetics.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

    Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-naphthylmethyl propionate exerts its effects depends on the specific context of its use. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding alcohol and acid. In biological systems, enzymes such as esterases can catalyze this hydrolysis, leading to the formation of naphthylmethanol and propionic acid. The molecular targets and pathways involved in these processes are determined by the specific enzymes and conditions present.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Propionate

  • Structure : Propionate ester of benzyl alcohol (phenylmethyl group).
  • Applications: Primarily used in perfumery for its floral-fruity odor and as a chemical intermediate for synthesizing compounds like benzyl isoeugenol .
  • Key Differences : Unlike 1-naphthylmethyl propionate, benzyl propionate’s smaller aromatic ring (benzene vs. naphthalene) enhances volatility, making it more suitable for fragrance formulations.

Ethyl Propionate

  • Structure: Propionic acid esterified with ethanol.
  • Applications : A low-VOC solvent in chemical synthesis and coatings, valued for its compatibility with diverse reactions (e.g., pharmaceutical intermediates) .
  • Key Differences : The absence of an aromatic group reduces its stability but increases its solubility in polar solvents, contrasting with this compound’s hydrophobic naphthalene backbone.

9-Decenyl Propionate

  • Structure : Propionate ester of 9-decen-1-ol (a linear unsaturated alcohol).
  • Applications : Used in fragrances (e.g., ambronate) for its woody, amber-like scent .
  • Key Differences : The aliphatic chain in 9-decenyl propionate imparts flexibility and lower melting points compared to the rigid, planar naphthalene system in this compound.

Functional Analogues: Propionate Esters in Specialized Roles

Calcium/Sodium Propionate

  • Structure : Propionic acid salts (ionic forms).
  • Applications : Widely used as food preservatives (e.g., inhibiting mold in baked goods) and in dairy cattle feed to improve aerobic stability .
  • Key Differences : Ionic nature grants high water solubility, unlike hydrophobic this compound.

Drostanolone Propionate

  • Structure: Propionate ester of drostanolone (a dihydrotestosterone derivative).
  • Applications : An anabolic steroid used in breast cancer treatment and bodybuilding due to its anti-aromatization properties .
  • Key Differences : The steroidal backbone enables receptor binding, a feature absent in this compound.

Testosterone Propionate

  • Structure : Propionate ester of testosterone.
  • Applications : Manages hypogonadism and muscle wasting; slower release than free testosterone due to esterification .
  • Key Differences: The androgenic activity contrasts with this compound’s non-hormonal structure.

Comparative Data Table

Compound CAS Structure Molecular Formula Applications Key Properties
This compound 3121-71-9 Naphthylmethyl + propionate C₁₃H₁₂O₂ Potential fragrances, intermediates Hydrophobic, S24/25 safety
Benzyl propionate 122-63-4 Benzyl + propionate C₁₀H₁₂O₂ Perfumes, chemical synthesis Floral odor, volatile
Calcium propionate 4075-81-4 Ca²⁺ + 2 propionate ions C₆H₁₀CaO₄ Food preservative, antimold agent Water-soluble, GRAS status
Drostanolone propionate 521-12-0 Steroid + propionate C₂₃H₃₆O₃ Breast cancer therapy, bodybuilding Anti-estrogenic, anabolic
Ethyl propionate 105-37-3 Ethyl + propionate C₅H₁₀O₂ Solvent, synthetic intermediate Low VOC, polar solvent

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-naphthylmethyl propionate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of 1-naphthylmethanol with propionic acid under acidic catalysis (e.g., concentrated sulfuric acid). Post-reaction, purification via liquid-liquid extraction or column chromatography is recommended. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection for quantifying impurities (>99.5% purity threshold) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ester bond formation and absence of unreacted precursors .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex matrices like plasma or tissue homogenates. For environmental samples (e.g., water, soil), solid-phase extraction (SPE) coupled with GC-MS provides robust recovery rates (>85%). Calibration curves must include matrix-matched standards to account for ion suppression/enhancement effects .

Q. How should researchers design experiments to assess acute toxicity in model organisms?

  • Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity testing, using graded doses (e.g., 5–2000 mg/kg) in rodents. Include vehicle controls and monitor biomarkers like serum ALT/AST for hepatotoxicity. Dose-response curves should be analyzed using probit or logit models to determine LD₅₀ values. Histopathological examination of liver and kidney tissues is mandatory for conclusive toxicity assessment .

Advanced Research Questions

Q. How can contradictory findings in the compound’s metabolic pathways be resolved?

  • Methodological Answer : Discrepancies in propionate metabolism (e.g., oxidative vs. non-oxidative fates) require isotopic tracing (e.g., ¹³C-labeled propionate) paired with metabolomic profiling. Orthogonal Projection to Latent Structures Discriminant Analysis (OPLS-DA) can identify key metabolites differentiating pathways. Cross-validation using in vitro hepatic microsomal assays helps isolate enzyme-specific contributions .

Q. What experimental designs optimize the study of environmental persistence and biodegradation?

  • Methodological Answer : Use a central composite design (CCD) to evaluate factors like pH, temperature, and microbial load. Monitor degradation via LC-MS quantification of parent compound and metabolites. For soil systems, employ OECD 307 guidelines with sterile vs. non-sterile controls to distinguish abiotic vs. biotic degradation. Half-life (t₁/₂) calculations should use first-order kinetics models .

Q. How can researchers address dose-dependent bidirectional effects observed in neurochemical studies?

  • Methodological Answer : In models like chronic unpredictable mild stress (CUMS), apply metabolomic profiling (e.g., UPLC-QTOF-MS) to distinguish neuroprotective (low-dose) vs. prodepressant (high-dose) mechanisms. Dose gradients must span 3–4 orders of magnitude, with orthogonal partial least squares (OPLS) analysis to correlate metabolite shifts with behavioral endpoints (e.g., forced swim test immobility) .

Q. What strategies mitigate heterogeneity in toxicological meta-analyses of propionate derivatives?

  • Methodological Answer : Use random-effects models to account for inter-study variability. Subgroup analyses by disease status (e.g., active vs. remission in ulcerative colitis) and sensitivity analyses excluding outlier datasets improve reliability. Forest plots should visualize standardized mean differences (SMDs) with 95% confidence intervals. I² statistics >50% indicate significant heterogeneity requiring stratified interpretation .

Methodological Tools and Frameworks

  • Statistical Analysis : For dose-response and metabolomic data, employ R packages (e.g., rsm for response surface methodology, mixOmics for OPLS-DA) .
  • Tracer Studies : Use ¹³C-propionate to map carbon flux via LC-HRMS, integrating results with genome-scale metabolic models (GEMs) for pathway validation .
  • Environmental Fate Modeling : Apply fugacity models (e.g., EQC Level III) to predict partitioning across air, water, and soil compartments based on log Kow and Henry’s law constants .

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